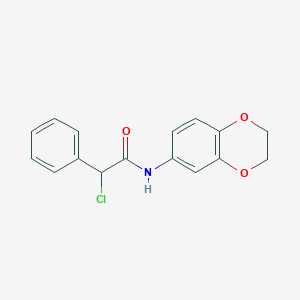
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide
Overview
Description
This compound, with the molecular formula C13H13ClN2O3, is also known by other names such as EN106 and SCHEMBL23804991 . It has a molecular weight of 280.70 g/mol .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C13H13ClN2O3/c14-9-13 (17)16 (5-1-4-15)10-2-3-11-12 (8-10)19-7-6-18-11/h2-3,8H,1,5-7,9H2 . The Canonical SMILES representation is C1COC2=C (O1)C=CC (=C2)N (CCC#N)C (=O)CCl . Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 62.6 Ų and a complexity of 368 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has 4 rotatable bonds .Scientific Research Applications
Antimicrobial and Antifungal Agents
The derivative compounds of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide have been synthesized and evaluated for their potential as antimicrobial and antifungal agents. These compounds, particularly one specified as 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, demonstrated promising antibacterial and antifungal activities with low hemolytic activity, indicating their potential use in therapeutic applications without significant cytotoxicity to human cells (Abbasi et al., 2020).
Anti-diabetic Agents
Another area of application involves the synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides to evaluate their anti-diabetic potential. These compounds displayed weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their possible utility as therapeutic agents in the management of type-2 diabetes (Abbasi et al., 2023).
Enzyme Inhibition for Therapeutic Applications
The enzyme inhibitory potential of new sulfonamides, incorporating the benzodioxane and acetamide moieties, was investigated. These compounds showed substantial inhibitory activity against α-glucosidase and weak inhibition against acetylcholinesterase (AChE), providing insights into their potential for treating diseases associated with enzyme dysregulation, including Alzheimer's disease and diabetes (Abbasi et al., 2019).
Antibacterial Agents and Biofilm Inhibition
Research has also led to the development of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides with significant antibacterial activity and moderate enzyme inhibition capabilities. These compounds have been shown to inhibit bacterial biofilm formation, suggesting their application in treating infections where biofilm formation is a critical factor in disease persistence and antibiotic resistance (Abbasi et al., 2020).
properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-15(11-4-2-1-3-5-11)16(19)18-12-6-7-13-14(10-12)21-9-8-20-13/h1-7,10,15H,8-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTJOVGBUWSVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



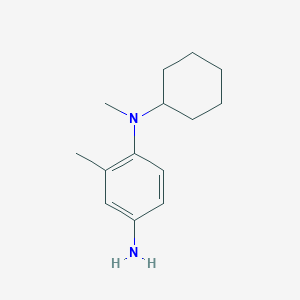
![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline](/img/structure/B1386081.png)
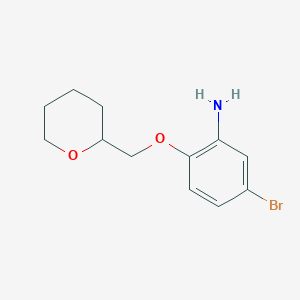
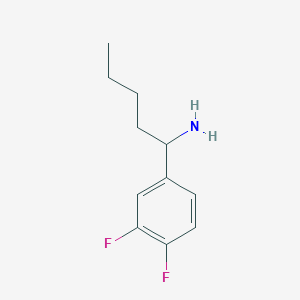
![1-[(4-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1386087.png)

amine](/img/structure/B1386090.png)
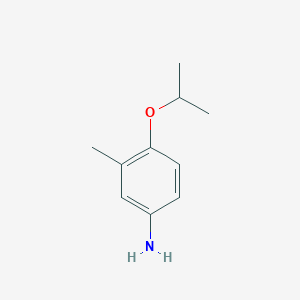
![2-[(Cyclohexylmethyl)amino]nicotinonitrile](/img/structure/B1386095.png)

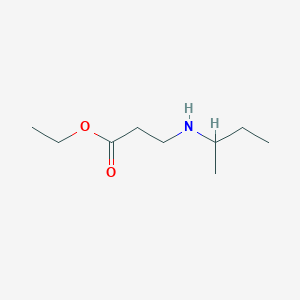
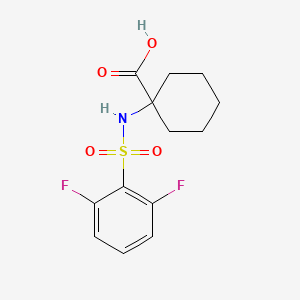
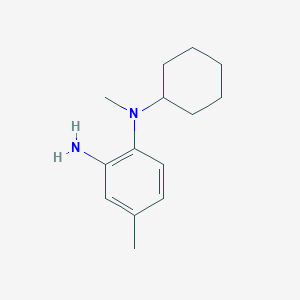
![N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1386101.png)